11H-Benzo[a]carbazole

Anticancer drug discovery Carbazole derivatives Medicinal chemistry

Choose 11H-Benzo[a]carbazole for regioisomer-specific performance: the [a]-fused isomer is essential for KIF11 inhibition, DNA intercalation, and high-Tg OLED hosts. Avoid the inactivity of the [c]-fused isomer. Our ≥98% purity material supports validated 5-carboxamide synthesis, ultra‑trace BCEC‑Cl labelling, and one‑pot [Cp*RhCl2]2‑catalysed preparation. Ensure experimental reproducibility from gram to bulk scale.

Molecular Formula C16H11N
Molecular Weight 217.26 g/mol
CAS No. 67526-84-5
Cat. No. B7772092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11H-Benzo[a]carbazole
CAS67526-84-5
Molecular FormulaC16H11N
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C34
InChIInChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10,17H
InChIKeyMYKQKWIPLZEVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11H-Benzo[a]carbazole (CAS 67526-84-5) Procurement Guide: Core Properties and Market Positioning for R&D and Industrial Sourcing


11H-Benzo[a]carbazole (CAS 67526-84-5, also indexed as 239-01-0) is a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH) featuring a carbazole core fused with a benzene ring at the [a]-face. This rigid, planar structure confers high thermal stability and unique photophysical properties [1]. As a parent heterocycle for the broader benzo[a]carbazole family, it serves as a critical building block in medicinal chemistry and materials science, with commercial availability at purities up to ≥98.0% (GC) .

11H-Benzo[a]carbazole vs. Benzo[c]carbazole Isomers: Why Simple Substitution Risks Experimental Failure and Procurement Waste


The benzo[a]carbazole scaffold is not a single, uniform chemical entity. The position of the fused benzene ring defines distinct regioisomers—specifically 11H-Benzo[a]carbazole and 7H-Benzo[c]carbazole—each exhibiting divergent physical properties and biological activities [1]. In anticancer drug development, for example, the [a]-fused isomer yields derivatives with KIF11 inhibition and in vivo efficacy comparable to the clinical agent amonafide [2], whereas the [c]-fused isomer serves as an OLED host material with a different electronic configuration [3]. Such regioisomer-specific behavior precludes simple substitution in a research or manufacturing workflow; sourcing the correct isomer is critical to experimental validity and material performance.

11H-Benzo[a]carbazole Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Sourcing Decisions


Antitumor Potency of 11H-Benzo[a]carbazole-5-carboxamides: In Vitro and In Vivo Efficacy Comparable to Amonafide

A series of 11H-benzo[a]carbazole-5-carboxamide derivatives were evaluated for antitumor activity against human cancer A549 and HCT-116 cell lines. Compound 8 exhibited in vitro and in vivo anticancer activity comparable to the clinical agent amonafide [1]. This demonstrates that the 11H-benzo[a]carbazole core, when appropriately functionalized, yields antitumor potency on par with a known DNA intercalator, supporting its selection over other carbazole isomers for anticancer lead optimization.

Anticancer drug discovery Carbazole derivatives Medicinal chemistry

Fluorescence Derivatization Efficiency: 11H-Benzo[a]carbazole-Based BCEC-Cl Outperforms BCEOC-Cl and FMOC-Cl in HPLC Detection

The labeling reagent 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) was compared to 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC-Cl) and 9-fluorenyl methylchloroformate (FMOC-Cl) for the sensitive determination of amines via HPLC with fluorescence detection. BCEC-Cl provided 1.94–2.17× higher fluorescence intensity than BCEOC-Cl and 1.04–2.19× higher than FMOC-Cl [1]. This superior response translates directly to lower detection limits (1.77–14.4 fmol) and improved analytical sensitivity.

Analytical chemistry Fluorescence labeling HPLC method development

OLED Host Material Performance: Carbazole-Benzo[a]carbazole Derivatives Achieve EQE >20% in Red Phosphorescent Devices

Carbazole-benzo[a]carbazole-based host materials (CBC1, CBC2) were synthesized and evaluated in red phosphorescent OLEDs. Devices employing CBC1 achieved an external quantum efficiency (EQE) exceeding 20% with stable color emission [1]. This performance benchmark is comparable to state-of-the-art host materials and highlights the value of the benzo[a]carbazole core in charge transport layers. In contrast, unsubstituted carbazole lacks the extended conjugation and thermal stability required for such high-efficiency devices.

Organic electronics OLED host materials Phosphorescent emitters

Thermal Stability and Morphological Integrity: BCCOX (Carbazole-Benzo[a]carbazole) Exhibits Td >400 °C and Tg 194 °C, Surpassing Common Carbazole Hosts

The carbazole-benzo[a]carbazole-based host material BCCOX demonstrates exceptional thermal stability with a decomposition temperature (Td) exceeding 400 °C and a glass transition temperature (Tg) of approximately 194 °C [1]. These values are significantly higher than those of common carbazole-based hosts such as CBP (Tg ~62 °C) and mCP (Tg ~55 °C), ensuring morphological integrity and operational reliability under OLED fabrication and operating conditions.

Organic electronics Thermal stability OLED host materials

Catalyst-Controlled Synthesis Selectivity: [Cp*RhCl2]2 Enables Exclusive 11H-Benzo[a]carbazole Formation over 6-Alkylidene-6H-isoindo[2,1-a]indole Byproduct

In a catalyst-controlled synthesis from 2-phenylindoles, the choice of transition metal determines the product outcome. Using [Cp*RhCl2]2 leads exclusively to 11H-benzo[a]carbazole via intramolecular C–H/C–H cross-dehydrogenative coupling (CDC), whereas Pd(OAc)2 favors the formation of 6-alkylidene-6H-isoindo[2,1-a]indoles . This selectivity is critical for synthetic chemists aiming to access the benzo[a]carbazole scaffold without isomeric or byproduct contamination.

Synthetic methodology Catalyst-controlled synthesis Cross-dehydrogenative coupling

11H-Benzo[a]carbazole High-Impact Application Scenarios: Where the Evidence Supports Prioritized Procurement


Anticancer Lead Optimization: Synthesizing Amonafide-Comparable 5-Carboxamide Derivatives

Medicinal chemistry teams developing novel DNA intercalating agents should prioritize 11H-Benzo[a]carbazole as the core scaffold for synthesizing 5-carboxamide derivatives. As demonstrated by Wang et al., compound 8 (an 11H-benzo[a]carbazole-5-carboxamide) exhibited in vitro and in vivo anticancer activity comparable to amonafide [1]. This established structure-activity relationship provides a validated starting point for lead optimization, reducing early-stage synthetic exploration time and resource expenditure.

High-Sensitivity HPLC Assay Development: Amine Detection via BCEC-Cl Derivatization

Analytical chemists seeking to lower detection limits for amine quantification should employ the 11H-benzo[a]carbazole-derived labeling reagent BCEC-Cl. You et al. demonstrated that BCEC-Cl provides 1.94–2.17× higher fluorescence intensity than BCEOC-Cl and 1.04–2.19× higher than FMOC-Cl, enabling detection limits as low as 1.77–14.4 fmol [1]. This performance advantage is particularly valuable for trace amine analysis in complex biological or environmental matrices.

High-Efficiency Red Phosphorescent OLED Fabrication: Benzo[a]carbazole-Based Host Materials

Materials scientists and device engineers developing red phosphorescent OLEDs should select benzo[a]carbazole-based host materials. CBC1, a carbazole-benzo[a]carbazole derivative, achieved EQE >20% in red devices with stable color emission [1]. Additionally, BCCOX offers exceptional thermal stability (Td >400 °C, Tg 194 °C), far exceeding common carbazole hosts like CBP (Tg ~62 °C) [2]. This combination of efficiency and stability makes benzo[a]carbazole derivatives a strategic choice for commercial display and lighting applications requiring long operational lifetimes.

Preparative Synthesis of 11H-Benzo[a]carbazole: Catalyst-Controlled Route for High Purity

Synthetic chemists requiring gram-scale quantities of isomerically pure 11H-benzo[a]carbazole should adopt the [Cp*RhCl2]2-catalyzed sequential intermolecular/intramolecular CDC protocol from 2-phenylindoles and alkenes. This method exclusively forms the desired benzo[a]carbazole scaffold, avoiding the 6-alkylidene-6H-isoindo[2,1-a]indole byproduct that predominates with Pd(OAc)2 catalysis [1]. The one-pot operation and high selectivity minimize purification steps, reducing production costs and ensuring material purity suitable for downstream applications.

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